2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid
CAS No.: 1540000-10-9
Cat. No.: VC6189330
Molecular Formula: C11H11F3O2
Molecular Weight: 232.202
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1540000-10-9 |
|---|---|
| Molecular Formula | C11H11F3O2 |
| Molecular Weight | 232.202 |
| IUPAC Name | 2-[3-(2,2,2-trifluoroethyl)phenyl]propanoic acid |
| Standard InChI | InChI=1S/C11H11F3O2/c1-7(10(15)16)9-4-2-3-8(5-9)6-11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) |
| Standard InChI Key | NOIGAWGPTOXEOP-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC(=C1)CC(F)(F)F)C(=O)O |
Introduction
Overview of 2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic Acid
2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid (CAS No. 1540000-10-9) is a fluorinated organic compound belonging to the class of phenylalanine derivatives. Its molecular formula is C₁₁H₁₁F₃O₂, with a molecular weight of 232.202 g/mol. The compound features a propanoic acid backbone substituted at the β-position with a phenyl group bearing a 2,2,2-trifluoroethyl moiety. This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, which are advantageous in pharmaceutical and material science applications.
The IUPAC name, 2-[3-(2,2,2-trifluoroethyl)phenyl]propanoic acid, reflects the spatial arrangement of substituents: the trifluoroethyl group is attached to the meta position of the phenyl ring, while the propanoic acid chain extends from the adjacent carbon. This substitution pattern distinguishes it from related compounds such as 3-(3-trifluoromethylphenyl)propanoic acid (CAS 585-50-2), where the trifluoromethyl group resides at the para position .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid typically involves multi-step organic reactions. While detailed protocols are proprietary, analogous routes for structurally similar compounds suggest the following generalized approach:
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Friedel-Crafts Alkylation: Introduction of the trifluoroethyl group to a benzene derivative via electrophilic substitution. For example, benzene may react with 2,2,2-trifluoroethyl iodide in the presence of a Lewis catalyst like aluminum chloride.
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Propanoic Acid Chain Elongation: The alkylated benzene undergoes α-alkylation with a bromopropanoic acid derivative, followed by hydrolysis to yield the final carboxylic acid.
Alternative methods may employ cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the trifluoroethylphenyl moiety to a pre-formed propanoic acid precursor .
Analytical Characterization
Key analytical data for this compound include:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Peaks corresponding to the aromatic protons (δ 7.2–7.8 ppm), trifluoroethyl group (δ 2.9–3.1 ppm, quartet), and propanoic acid chain (δ 1.2–1.5 ppm, triplet for CH₃; δ 2.5–2.7 ppm, multiplet for CH₂).
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¹³C NMR: Resonances for the carboxylic acid carbon (δ 170–175 ppm), aromatic carbons (δ 120–140 ppm), and CF₃ group (δ 125–130 ppm, quartet due to J-coupling).
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Mass Spectrometry (MS): A molecular ion peak at m/z 232.1 (M⁺) confirms the molecular weight, with fragmentation patterns indicative of the trifluoroethyl and propanoic acid groups.
Chemical and Physical Properties
Physicochemical Profile
The trifluoroethyl group enhances electron-withdrawing effects, stabilizing the carboxylic acid moiety and increasing acidity compared to non-fluorinated analogs. This group also contributes to the compound’s lipophilicity (logP ≈ 2.8), making it suitable for lipid bilayer penetration in drug design.
Reactivity
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Carboxylic Acid Derivatives: The acid group undergoes esterification, amidation, and anhydride formation, enabling its use as a synthetic intermediate .
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Electrophilic Aromatic Substitution: The phenyl ring participates in nitration and sulfonation reactions, though the trifluoroethyl group directs incoming electrophiles to the ortho/para positions .
Applications in Research and Industry
Pharmaceutical Intermediates
2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid serves as a key precursor in synthesizing calcimimetics, such as cinacalcet, which modulate calcium-sensing receptors . Its trifluoroethyl group mimics the steric and electronic properties of natural ligands, enhancing binding affinity.
Material Science
In polymer chemistry, this compound acts as a co-monomer for producing fluorinated polyesters with improved thermal stability and chemical resistance. The trifluoroethyl group reduces crystallinity, enhancing material flexibility.
Catalysis
The carboxylic acid functionality enables its use as a ligand in transition metal catalysts. For example, palladium complexes of this compound facilitate C–C coupling reactions under mild conditions .
| Hazard Category | Risk Statement |
|---|---|
| Skin Irritation | Causes mild to moderate irritation |
| Eye Exposure | May result in corneal damage |
| Inhalation | Respiratory tract irritation reported |
Future Directions and Research Opportunities
Drug Discovery
The compound’s fluorinated structure aligns with trends in fluorine medicinal chemistry, where ≈30% of FDA-approved drugs contain fluorine. Potential applications include:
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Protease Inhibitors: Leveraging the trifluoroethyl group to block enzymatic active sites.
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PET Tracers: Incorporating radioactive fluorine-18 for imaging applications .
Advanced Materials
Ongoing research explores its utility in:
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Ionic Liquids: As a fluorinated anion to enhance electrochemical stability.
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Supramolecular Assemblies: Utilizing hydrogen bonding from the carboxylic acid group.
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